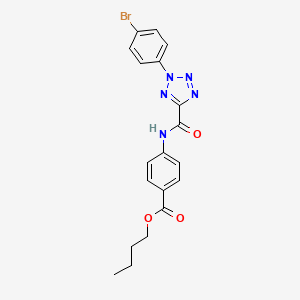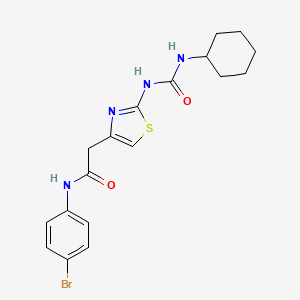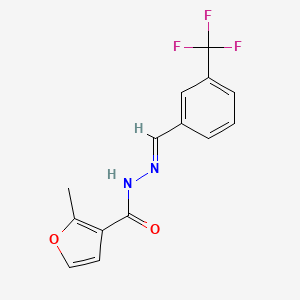
1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride” is a complex organic molecule. It is related to the 4,6-dimorpholino-1,3,5-triazine class of compounds . These compounds are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar 4,6-dimorpholino-1,3,5-triazine compounds involves N-substitution and Claisen-Schmidt condensation . Another method involves replacing the chloride ion of certain compounds with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 1,3,5-triazine ring, which is a six-membered ring with three carbon atoms and three nitrogen atoms . The ring is substituted with dimorpholino groups at the 4 and 6 positions .Aplicaciones Científicas De Investigación
Synthesis Applications
A detailed study describes the efficient synthesis of NK(1) receptor antagonist Aprepitant, which highlights the compound's role in the direct condensation processes and novel crystallization-induced asymmetric transformations. This synthesis pathway includes several key steps, such as Lewis acid-mediated coupling and stereoselective processes, to achieve the desired alpha-(fluorophenyl)morpholine derivative, demonstrating the compound's utility in complex chemical synthesis (Brands et al., 2003).
Chemical Modification and Reactivity
Research on the selective modification of bifunctional heterocyclic compounds shows that in acetic acid medium, 2-chloro-4,6-dimorpholin-4-yl-[1,3,5]triazine undergoes high-yielding and selective amination. This process demonstrates the compound's reactivity and its potential for creating biologically relevant residues through subsequent alkylation steps (Kolmakov, 2008).
Role in Drug Development
The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, achieved through a one-pot Biginelli synthesis, reveal the compound's contribution to drug development. This method provides a simple and efficient synthesis approach for compounds that may have potential pharmacological activities (Bhat et al., 2018).
Antifungal and Antimicrobial Activities
A study on the synthesis, characterization, and antifungal activity of metal complexes of a related azo dye indicates the antimicrobial potential of these compounds. Metal complexes were found to be more active against various fungi compared to the ligand, suggesting the compound's utility in developing antifungal agents (Raj and Patel, 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are Phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR) . These are key enzymes in the PI3K/AKT/mTOR pathway, which is crucial for cell survival, growth, and proliferation .
Mode of Action
The compound acts as a potent inhibitor of PI3K and mTOR . It binds to these enzymes, preventing them from performing their normal function. This inhibition disrupts the PI3K/AKT/mTOR pathway, leading to decreased cell survival and proliferation .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Inhibition of this pathway by the compound can lead to decreased tumor growth and survival .
Pharmacokinetics
The compound is orally available and can cross the blood-brain barrier . It has favorable pharmacokinetic parameters in mice, rats, and dogs . .
Result of Action
The compound has demonstrated efficiency in inhibiting proliferation in tumor cell lines and a rat xenograft model . This, together with the compound’s safety profile, identifies it as a potential clinical candidate with a broad application range in oncology, including treatment of brain tumors or CNS metastasis .
Propiedades
IUPAC Name |
1-[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3.ClH/c1-14(26)15-2-4-16(5-3-15)20-17-21-18(24-6-10-27-11-7-24)23-19(22-17)25-8-12-28-13-9-25;/h2-5H,6-13H2,1H3,(H,20,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDFFWVPSMBQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2989373.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2989374.png)

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2989377.png)
![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)


![Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride](/img/structure/B2989385.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2989388.png)




